Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate
Description
Significance of Carbamate (B1207046) Functionalities in Organic Chemistry and Chemical Biology
Carbamates, esters of carbamic acid, are a cornerstone of modern organic chemistry, primarily recognized for their role as protecting groups for amines. The tert-butyloxycarbonyl (Boc) group, present in the title compound, is one of the most widely used amine protecting groups due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This allows for the selective manipulation of other functional groups within a molecule without affecting the protected amine.
Beyond their use as protecting groups, carbamate functionalities are integral components of many biologically active molecules, including pharmaceuticals and agrochemicals. They can participate in hydrogen bonding interactions and influence the conformational preferences of molecules, which is crucial for their biological activity.
Role of Furan (B31954) Derivatives as Building Blocks in Heterocyclic Chemistry
Furan and its derivatives are important five-membered heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex heterocyclic systems. The furan ring can undergo various transformations, including cycloaddition reactions (such as the Diels-Alder reaction), electrophilic substitutions, and ring-opening reactions, providing access to diverse molecular scaffolds.
The presence of the methyl group at the 5-position of the furan ring in Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate can influence its reactivity and provide a handle for further functionalization. Furan-containing molecules are prevalent in natural products and have been shown to exhibit a range of biological activities, making them attractive targets for synthetic chemists.
Positioning of this compound in Advanced Synthetic Methodologies
While specific, detailed research on the direct application of this compound in advanced synthetic methodologies is not extensively documented in publicly available literature, its structure suggests several potential applications. The Boc-protected aminoethyl side chain attached to the furan ring makes it a suitable precursor for the synthesis of various substituted furans and downstream products.
For instance, the furan ring could be employed as a diene in Diels-Alder reactions to construct complex bicyclic systems. nih.gov The carbamate group, after deprotection, would yield a primary amine that could be further elaborated through a variety of C-N bond-forming reactions. The synthesis of analogous carbamates often involves the reaction of an appropriate alcohol with tert-butyl carbamate under catalytic conditions or via a multi-step sequence involving activation of the alcohol.
Overview of Research Trajectories for Complex Organic Molecules
The synthesis of complex organic molecules is a major driver of research in organic chemistry. Current trends focus on the development of efficient and selective synthetic methods, often inspired by biosynthetic pathways. The use of versatile building blocks that can be readily incorporated into complex structures is a key strategy in this endeavor.
Molecules like this compound fit into this paradigm by providing a pre-functionalized furan core with a protected amine. This allows for a modular approach to the synthesis of larger molecules, where different fragments can be assembled in a controlled manner. The furan moiety can serve as a linchpin for the construction of polycyclic systems, while the amino group provides a point of attachment for other molecular fragments. Research in this area continues to focus on the discovery of new reactions and strategies that enable the rapid and efficient synthesis of molecules with novel structures and functions.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(5-methylfuran-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9-5-6-10(15-9)7-8-13-11(14)16-12(2,3)4/h5-6H,7-8H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRNSVAAZISDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Tert Butyl 2 5 Methylfuran 2 Yl Ethylcarbamate
Precursor Synthesis and Starting Material Derivatization
The construction of the target molecule begins with the synthesis of its core components, primarily the functionalized furan (B31954) ring and the ethylamine (B1201723) side chain. The key intermediate required is 2-(5-methylfuran-2-yl)ethanamine.
Synthesis of (5-methylfuran-2-yl)ethyl Amine Precursors
The synthesis of the crucial precursor, 2-(5-methylfuran-2-yl)ethanamine, is not commonly detailed as a standalone procedure but can be achieved through established synthetic routes starting from readily available furan derivatives. A logical starting material is 5-methylfurfural (B50972), which can be sourced from the dehydration of cellulose (B213188) products or synthesized from compounds like rhamnose. wikipedia.org
A plausible pathway to extend the aldehyde group of 5-methylfurfural into the required two-carbon ethylamine chain involves a two-step sequence: a carbon-carbon bond-forming reaction followed by a reduction.
Chain Extension: The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for this transformation. wikipedia.org Reacting 5-methylfurfural with a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate in the presence of a base (e.g., sodium hydride), would yield ethyl (E)-3-(5-methylfuran-2-yl)acrylate. wikipedia.org This reaction is known for its high stereoselectivity, predominantly forming the E-alkene. rsc.org Alternatively, using diethyl cyanomethylphosphonate would yield (E)-3-(5-methylfuran-2-yl)acrylonitrile.
Reduction: The resulting α,β-unsaturated ester or nitrile can then be fully reduced to the saturated amine. This requires the reduction of both the carbon-carbon double bond and the ester or nitrile functional group. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) is capable of achieving this complete reduction in a single step, yielding 2-(5-methylfuran-2-yl)ethanamine.
Another potential, though less direct, route could involve the conversion of 5-methylfurfural to 5-(chloromethyl)furfural (CMF). researchgate.net The chloromethyl group can undergo nucleophilic substitution with a cyanide source to form (5-methylfuran-2-yl)acetonitrile. Subsequent reduction of the nitrile group would provide the desired ethylamine precursor.
The following table outlines a representative synthetic pathway for the amine precursor.
| Step | Reaction | Typical Reagents and Conditions | Intermediate Product |
|---|---|---|---|
| 1 | Horner-Wadsworth-Emmons Olefination | 5-Methylfurfural, Triethyl phosphonoacetate, NaH, in THF at 0 °C to room temperature. synarchive.com | Ethyl (E)-3-(5-methylfuran-2-yl)acrylate |
| 2 | Complete Reduction | Lithium aluminum hydride (LiAlH₄) in dry THF, followed by aqueous workup. | 2-(5-methylfuran-2-yl)ethanamine |
Strategies for tert-Butyl Carbamate (B1207046) Formation (Boc Protection)
Once the primary amine precursor is synthesized, the final step is the formation of the tert-butyl carbamate, commonly known as Boc protection. This is a crucial step to modulate the reactivity of the amine group in further synthetic applications.
The most common and straightforward method for Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. The conditions are generally mild, high-yielding, and compatible with a wide range of functional groups.
The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride (B1165640). This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, carbon dioxide, and tert-butoxide. The base facilitates the reaction by deprotonating the amine, increasing its nucleophilicity, and neutralizing any acidic species.
A variety of conditions can be employed for this transformation, allowing for optimization based on the specific substrate.
| Base/Catalyst | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | Amine, Boc₂O (1.1-1.5 eq.), Base (1.2-2.0 eq.), Room Temperature | researchgate.net |
| Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Dioxane/Water, THF/Water | Amine, Boc₂O (1.1 eq.), Aqueous base, Room Temperature | google.com |
| 4-Dimethylaminopyridine (DMAP) (catalytic) | Acetonitrile (B52724) (ACN), Dichloromethane (DCM) | Amine, Boc₂O (1.1 eq.), DMAP (0.1 eq.), Room Temperature | researchgate.net |
| Iodine (I₂) (catalytic) | Solvent-free | Amine, Boc₂O (1.05 eq.), I₂ (0.05-0.1 eq.), Room Temperature | rsc.org |
While direct protection with Boc₂O is most prevalent, other, more classical or indirect methods can also form carbamates. These are generally less common for simple Boc protection due to harsher conditions or the need for less stable reagents.
One such method is the Hofmann rearrangement , which converts a primary amide into an amine with one fewer carbon atom. If the reaction is performed in the presence of an alcohol, such as tert-butanol, a carbamate can be formed directly.
Another indirect approach involves the use of mixed carbonates . For instance, an alcohol can be reacted with an activating agent like phosgene (B1210022) or p-nitrophenyl chloroformate to form a reactive mixed carbonate. This activated intermediate can then react with the amine to furnish the desired carbamate.
Convergent and Linear Synthetic Approaches
A linear synthesis involves the sequential modification of a starting material through a series of steps to build the final molecule. For the target compound, a linear approach is the most logical and efficient. The synthesis would begin with a simple furan, such as 2-methylfuran (B129897) or a derivative, and proceed step-by-step to build the final product. An example of a linear sequence is:
Start with 5-methylfurfural.
Perform a Horner-Wadsworth-Emmons reaction to add a two-carbon chain.
Reduce the intermediate to form the primary amine, 2-(5-methylfuran-2-yl)ethanamine.
Protect the amine with a Boc group to yield the final product.
A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the target molecule, which are then combined (coupled) in a later step. While highly effective for large, complex molecules, a convergent approach for a relatively small molecule like tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate is less practical. It would theoretically involve synthesizing the 2-(5-methylfuran-2-yl)ethyl fragment and a separate Boc-protected nitrogen-containing fragment and then coupling them, which offers no significant advantage over the more straightforward linear path.
Amine Functionalization Strategies
The key amine functionalization in this synthesis is the conversion of the primary amine, 2-(5-methylfuran-2-yl)ethanamine, into the corresponding tert-butyl carbamate. This transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O) reagent.
The use of a base is critical in most protocols. It serves to deprotonate the ammonium (B1175870) ion that forms after the initial nucleophilic attack, shifting the equilibrium towards the product and neutralizing the generated acidic byproducts, thereby preventing potential side reactions or decomposition of the starting materials or products.
Furan Ring Functionalization and Linker Installation
An alternative synthetic strategy involves the initial preparation of a functionalized furan ring, followed by the introduction of the two-carbon ethylamine linker. This approach can be advantageous if specific substitutions on the furan ring are desired.
Palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of carbon-carbon bonds. For the synthesis of the target compound, a 2-halo-5-methylfuran could serve as a suitable starting material.
Sonogashira Coupling: A Sonogashira coupling of 2-bromo-5-methylfuran (B145496) with a protected ethynyl (B1212043) amine derivative, such as N-(tert-butoxycarbonyl)prop-2-yn-1-amine, would yield a protected alkynyl furan. Subsequent reduction of the triple bond, for example by catalytic hydrogenation, would provide the desired ethylamine side chain. libretexts.orgwikipedia.orgorganic-chemistry.org
Heck Reaction: The Heck reaction provides a means to form a carbon-carbon bond between a halide and an alkene. wikipedia.org A 2-halo-5-methylfuran could be coupled with a suitable vinyl derivative, such as tert-butyl vinylcarbamate, to directly install the protected ethylamine side chain. The regioselectivity of the Heck reaction would need to be carefully controlled to ensure the desired product. wikipedia.org
Table 2: Potential Cross-Coupling Strategies for Linker Installation
| Furan Substrate | Coupling Partner | Reaction Type | Key Transformation |
| 2-Bromo-5-methylfuran | N-Boc-propargylamine | Sonogashira | C(sp)-C(sp²) bond formation |
| 2-Iodo-5-methylfuran | Tert-butyl vinylcarbamate | Heck | C(sp²)-C(sp²) bond formation |
This table outlines theoretical cross-coupling approaches to the target molecule's backbone.
The direct alkylation of a 5-methylfuran derivative with a two-carbon electrophile represents another viable synthetic route. The generation of a nucleophilic furan species is a key step in this approach.
A 2-furyl Grignard reagent, prepared from 2-bromo-5-methylfuran and magnesium, could be reacted with ethylene (B1197577) oxide. masterorganicchemistry.comdoubtnut.comvedantu.com This would result in the formation of 2-(5-methylfuran-2-yl)ethanol, which could then be converted to the corresponding amine via a Mitsunobu reaction or by conversion to an alkyl halide followed by amination.
Alternatively, the reaction of a 2-lithio-5-methylfuran with a protected 2-aminoethyl halide, such as 1-bromo-2-(tert-butoxycarbonylamino)ethane, could potentially form the desired carbon-carbon bond directly.
Integration of Furan and Carbamate Moieties
Strategies that aim to construct the furan ring or introduce the side chain in a manner that directly leads to the carbamate-functionalized product can offer increased synthetic efficiency.
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. cambridge.orgresearchgate.netijpcbs.comchemistrysteps.comjk-sci.com The reaction of 5-methylfuran with the Vilsmeier reagent (formed from phosphoryl chloride and dimethylformamide) would yield 5-methyl-2-furaldehyde. nih.gov As discussed in section 2.2.1.2, this aldehyde is a key intermediate for the synthesis of the target compound via reductive amination.
While a standard Vilsmeier-Haack reaction introduces a single carbon atom, a "modified" Vilsmeier-Haack type reaction could be envisioned to introduce a two-carbon unit. For instance, the use of N,N-dimethylacetamide instead of N,N-dimethylformamide could potentially lead to the formation of a 2-acetylfuran (B1664036) derivative. This ketone could then be subjected to a reductive amination or other functional group transformations to elaborate the ethylamine side chain. However, the direct introduction of a two-carbon aldehyde or its equivalent via a modified Vilsmeier-Haack reaction is not a standard transformation and would likely require significant methodological development.
Catalytic Hydrogenation and Reduction Steps
Catalytic hydrogenation is a crucial step in the synthesis and modification of furanic compounds. acs.org While the synthesis of this compound aims to preserve the aromatic furan ring, catalytic reduction is vital for the synthesis of related saturated analogues, such as those containing a tetrahydrofuran ring. The hydrogenation of the furan ring typically proceeds sequentially, first forming a dihydrofuran intermediate and then the fully saturated tetrahydrofuran. rsc.org
Table 1: Catalysts for Furan Ring Hydrogenation
| Catalyst | Support | Typical Product | Reference |
|---|---|---|---|
| Palladium (Pd) | Carbon (C), Al₂O₃ | Tetrahydrofuran derivatives | mdpi.com |
| Platinum (Pt) | Platinum dioxide (Adams' catalyst) | Tetrahydrofuran derivatives, Ring-opened products | rsc.org |
| Ruthenium (Ru) | Carbon cloth | Tetrahydrofuran derivatives (Electrocatalytic) | researchgate.net |
| Nickel (Ni) | Carbon (C) | Ring hydrogenation and side-chain reduction | mdpi.com |
Curtius Rearrangement Applications
The Curtius rearrangement is a highly effective method for converting carboxylic acids into primary amines, ureas, or carbamates, such as the tert-butyl carbamate (Boc) group present in the target molecule. nih.govrsc.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. acs.orgyoutube.com The resulting isocyanate is then trapped by a suitable nucleophile. For the synthesis of this compound, the isocyanate generated from 3-(5-methylfuran-2-yl)propanoic acid would be trapped with tert-butanol.
The key advantages of the Curtius rearrangement include its tolerance for a wide array of functional groups and the retention of stereochemistry at the migrating carbon center. nih.govnih.gov Modern one-pot procedures have been developed that avoid the isolation of the potentially explosive acyl azide intermediate. thieme-connect.comorgsyn.org A common approach involves reacting the carboxylic acid with reagents like diphenylphosphoryl azide (DPPA) or, more conveniently, with di-tert-butyl dicarbonate (Boc₂O) and sodium azide. orgsyn.orgorganic-chemistry.org The latter method generates the acyl azide in situ, which then rearranges to the isocyanate and is subsequently trapped by the tert-butoxide formed from the Boc₂O. organic-chemistry.org
Reaction Scheme: Curtius Rearrangement for Carbamate Synthesis
Step 1 (Acyl Azide Formation): R-COOH + NaN₃ + Activating Agent → R-CON₃ + Byproducts
Step 2 (Rearrangement): R-CON₃ --(Heat)--> R-N=C=O + N₂
Step 3 (Nucleophilic Trapping): R-N=C=O + t-BuOH → R-NHCOOt-Bu
This method provides a direct and often high-yielding route to Boc-protected amines from carboxylic acids. organic-chemistry.org
Phase Transfer Catalysis for Alkylation
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acsgcipr.orgprinceton.edu In the context of synthesizing analogues of this compound, PTC is particularly relevant for N-alkylation reactions. researchgate.net For example, a precursor carbamate (R-NH-Boc) could be N-alkylated using an alkyl halide in a biphasic system.
A phase-transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium (B224687) iodide (TBAI) or tetrabutylammonium bromide (TBAB), transports the nucleophilic anion (e.g., the deprotonated carbamate) from the aqueous phase (containing a base like NaOH or K₂CO₃) into the organic phase where the alkylating agent resides. researchgate.netgoogle.com This process enhances the nucleophilicity of the anion and accelerates the reaction rate, often under mild conditions. princeton.edu The use of cesium carbonate (Cs₂CO₃) in combination with TBAI in a solvent like dimethylformamide (DMF) has been reported as an efficient system for the N-alkylation of carbamates. researchgate.net
Table 2: Components of a Typical PTC System for N-Alkylation
| Component | Example | Function | Reference |
|---|---|---|---|
| Substrate | Carbamate (R-NH-Boc) | Nucleophile precursor | researchgate.net |
| Reagent | Alkyl Halide (R'-X) | Electrophile | researchgate.net |
| Base | NaOH, K₂CO₃, Cs₂CO₃ | Deprotonates the substrate | researchgate.netresearchgate.net |
| Phase Transfer Catalyst | TBAI, TBAB | Transports anion to organic phase | researchgate.netgoogle.com |
| Solvent System | H₂O/Toluene, DMF | Immiscible liquid phases | acsgcipr.orgresearchgate.net |
Green Chemistry Principles in Synthesis
The synthesis of furan-based compounds is inherently linked to green chemistry, as the furan ring is often derived from biomass feedstocks like fructose (B13574) or xylose. mdpi.comrsc.org Applying green chemistry principles to the synthesis of this compound involves optimizing reaction efficiency and minimizing environmental impact.
Atom Economy and Reaction Efficiency Analysis
Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. The Curtius rearrangement, while effective, is not perfectly atom-economical due to the extrusion of a molecule of nitrogen (N₂, 28 g/mol ).
Solvent Selection and Waste Minimization Strategies
Solvent selection is a critical aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer, more environmentally benign solvents, such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which itself can be produced from biomass. researchgate.net
Waste minimization strategies in the synthesis of furan derivatives include:
Use of Catalytic Methods: Catalysts, used in small amounts, can be recycled and reused, reducing the waste generated from stoichiometric reagents. rsc.orgrsc.org
Solvent-Free Reactions: Performing reactions under solvent-free conditions, where possible, completely eliminates solvent waste. researchgate.net
One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates reduces solvent use for workup and purification, saves energy, and minimizes waste. thieme-connect.com The one-pot Curtius rearrangement is a prime example of this strategy. organic-chemistry.org
Catalysis in the Synthesis of this compound and Analogues
Catalysis is central to the efficient and selective synthesis of the target molecule and its derivatives. Various types of catalysts are employed across different synthetic steps.
In the Curtius rearrangement , while the rearrangement itself is typically thermal, catalysts can be used to facilitate the one-pot conversion from carboxylic acids. For instance, zinc triflate (Zn(OTf)₂) has been reported to catalyze the reaction between a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide at lower temperatures (e.g., 40 °C), improving the safety and efficiency of the process. orgsyn.orgorganic-chemistry.org
For hydrogenation and reduction steps, a wide range of heterogeneous metal catalysts are available. The choice of metal (e.g., Pd, Pt, Ni, Ru) and support can be tuned to achieve selective reduction of either the furan ring or other functional groups. mdpi.comrsc.orgnih.gov
Phase transfer catalysts , such as quaternary ammonium salts, are essential for promoting alkylation reactions in biphasic systems, enabling the use of inorganic bases and often milder reaction conditions. researchgate.netphasetransfercatalysis.com
Furthermore, the synthesis of the furan core itself often relies on catalysis. Acid catalysts, for example, are used in the dehydration of sugars to form furan platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgorganic-chemistry.org Subsequent metal-catalyzed reactions can then be used to elaborate these platform molecules into more complex derivatives. mdpi.comresearchgate.netresearchgate.net
Transition Metal Catalysis for Coupling Reactions
Transition metal catalysis offers efficient pathways for both the formation of the essential amine precursor and the subsequent carbamoylation step. Reductive amination of 5-methylfurfural is a key strategy to produce 2-(5-methylfuran-2-yl)ethanamine, which can then be converted to the final product.
The reductive amination of furan-based aldehydes, such as furfural and 5-hydroxymethylfurfural (HMF), has been extensively studied and provides a strong precedent for the synthesis of 2-(5-methylfuran-2-yl)ethanamine from 5-methylfurfural. Various transition metal catalysts, including those based on iridium, nickel, and gold, have proven effective for this transformation. For instance, iridium catalysts have been utilized for the transfer hydrogenative reductive amination of HMF with formic acid as a hydrogen source, achieving high turnover numbers and frequencies. rsc.org Similarly, nickel-based catalysts, such as Raney Ni, have been employed for the one-step reductive amination of HMF to 2,5-bis(aminomethyl)furan, demonstrating the viability of nickel in aminating furan derivatives. nih.gov Gold nanoparticles supported on titania have also been shown to catalyze the reductive amination of HMF using carbon monoxide and water as the reductant. rsc.org
Once the precursor amine is obtained, the N-tert-butoxycarbonylation can be carried out. While many methods for this transformation are catalyst-free, transition metal-catalyzed approaches for aminocarbonylation reactions are also known, which could be adapted for the synthesis of tert-butyl carbamates. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Reductive Amination of Furan Aldehydes
| Catalyst | Furan Substrate | Amine Source | Reductant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Iridium Complex | 5-Hydroxymethylfurfural | Various amines | Formic acid | - | - | High |
| Raney Ni | 5-Hydroxymethylfurfural | Ammonia | H₂ | Dioxane | 160 | 82.3 |
| Au/TiO₂ | 5-Hydroxymethylfurfural | Various amines | CO/H₂O | Toluene | 120 | High |
Organocatalytic Approaches
Organocatalysis presents a metal-free alternative for the synthesis of this compound. This can be applied to both the reductive amination to form the precursor amine and the subsequent N-tert-butoxycarbonylation step.
The enantioselective organocatalytic reductive amination of ketones has been successfully achieved using chiral phosphoric acid catalysts. princeton.edu This methodology could potentially be extended to the reductive amination of 5-methylfurfural. Furthermore, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts for the coupling of furfural, indicating their potential to activate the aldehyde for subsequent reactions. nih.gov
For the N-tert-butoxycarbonylation of the amine precursor, several organocatalytic methods have been developed. While many procedures for the reaction of amines with di-tert-butyl dicarbonate (Boc₂O) proceed without a catalyst in aqueous media, certain organocatalysts can enhance the reaction's efficiency and selectivity. scispace.comorganic-chemistry.orgnih.govnih.gov For example, diphenylglycoluril has been reported as an effective organocatalyst for the chemoselective N-tert-butoxycarbonylation of a variety of amines.
Table 2: Organocatalytic N-tert-Butoxycarbonylation of Amines
| Catalyst | Amine Substrate | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Diphenylglycoluril | Various amines | Di-tert-butyl dicarbonate | - | Room Temp. | High |
| None (water-mediated) | Various amines | Di-tert-butyl dicarbonate | Water/Acetone | Room Temp. | Excellent |
Biocatalytic Transformations (e.g., Peroxygenase-Catalyzed Reactions)
Biocatalysis offers a green and highly selective approach to the synthesis of this compound and its precursors. Enzymes can be utilized for both the formation of the amine and the carbamate group.
A robust transaminase from Shimia marina (SMTA) has been identified for the scalable amination of biobased furan aldehydes, including HMF and furfural, with high activity and broad substrate specificity. researchgate.netnih.gov This biocatalyst could be effectively used for the synthesis of 2-(5-methylfuran-2-yl)ethanamine from 5-methylfurfural.
Regarding the carbamoylation step, while the direct use of peroxygenases for carbamate synthesis is not widely documented, these enzymes are known to catalyze the oxygenation of aliphatic amines. rsc.orgnih.govwhiterose.ac.uk More directly applicable are esterases and acyltransferases, which have been shown to promiscuously catalyze the synthesis of carbamates in aqueous media from various amines and carbonates. This biocatalytic approach provides an environmentally benign route to N-protected amines.
Table 3: Biocatalytic Synthesis of Furan Amines and Carbamates
| Enzyme | Reaction Type | Substrate | Product | Key Features |
|---|---|---|---|---|
| Transaminase (SMTA) | Reductive Amination | Furan aldehydes | Furfurylamines | High activity and broad substrate specificity |
| Esterase/Acyltransferase | Carbamate Synthesis | Various amines | Carbamates | Reaction in aqueous media, promiscuous activity |
| Unspecific Peroxygenase | Amine Oxygenation | Aliphatic amines | Amino ketones/alcohols | Regioselective C-H oxygenation |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) Methodological Aspects
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The analysis of a ¹H NMR spectrum for Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate would involve the examination of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.
A detailed analysis of the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons of the tert-butyl group, the ethyl chain, the furan (B31954) ring, and the methyl group attached to the furan. The chemical shifts of the furan protons would be indicative of their position on the aromatic ring, while the ethyl protons would likely appear as coupled multiplets. The nine protons of the tert-butyl group are anticipated to produce a characteristic singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -C(CH₃)₃ | ~1.45 | Singlet | 9H |
| -CH₃ (on furan) | ~2.25 | Singlet | 3H |
| -CH₂-CH₂-NH- | ~2.80 | Triplet | 2H |
| -CH₂-NH- | ~3.35 | Quartet | 2H |
| Furan H-3/H-4 | ~5.90 - 6.10 | Multiplet | 2H |
| -NH- | ~4.80 | Broad Singlet | 1H |
Note: The predicted data in this table is illustrative and based on typical chemical shift values for similar structural motifs. Actual experimental data is required for definitive assignment.
Carbon-13 NMR (¹³C NMR) Methodological Aspects
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum would be characterized by signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the two carbons of the ethyl chain, the five carbons of the methyl-substituted furan ring, and the carbonyl carbon of the carbamate (B1207046) group. The chemical shifts of the furan carbons would confirm the substitution pattern of the ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C(CH₃)₃ | ~28.5 |
| -CH₃ (on furan) | ~13.7 |
| -CH₂-CH₂-NH- | ~29.0 |
| -CH₂-NH- | ~40.0 |
| -C(CH₃)₃ | ~79.0 |
| Furan C-3/C-4 | ~106.0 - 108.0 |
| Furan C-2/C-5 | ~150.0 - 152.0 |
| C=O | ~156.0 |
Note: The predicted data in this table is illustrative and based on typical chemical shift values for similar structural motifs. Actual experimental data is required for definitive assignment.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques such as 2D NMR would be employed. Correlation Spectroscopy (COSY) would establish proton-proton couplings within the ethyl chain and the furan ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial for correlating proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would definitively link the ethyl group to the furan ring and the carbamate moiety.
Solid-State NMR (ssNMR) could be utilized to study the compound in its crystalline form, providing information on molecular conformation and packing that is not accessible from solution-state NMR.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of this compound. This technique allows for the calculation of the elemental formula with high accuracy, distinguishing it from other compounds with the same nominal mass. The exact mass measurement would be compared to the theoretical mass calculated from the atomic masses of the constituent elements (C, H, N, O).
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 240.1600 |
| [M+Na]⁺ | 262.1419 |
Note: The predicted data in this table is illustrative. Actual experimental data is required for confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules like carbamates. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, allowing for the determination of the molecular weight with minimal fragmentation. The observation of these ions would confirm the molecular mass of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an invaluable tool for the identification and quantification of volatile and semi-volatile compounds like this compound.
In a typical GC-MS analysis, the compound is introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. For N-Boc protected amines, thermal degradation in the injection port can sometimes be a concern, potentially leading to the cleavage of the tert-butoxycarbonyl (Boc) group. nih.gov Optimized injection temperatures are therefore crucial to ensure the integrity of the molecule.
Following separation, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its fragments are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule, allowing for its structural elucidation.
For this compound, the mass spectrum is expected to exhibit a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the tert-butyl group (m/z 57) or isobutylene (B52900), and cleavage of the carbamate and ethylfuran moieties. The presence of a fragment at m/z 91, corresponding to the tropylium (B1234903) ion, is a common feature in the mass spectra of compounds containing a benzyl (B1604629) group, and while not directly applicable here, analogous stable furan-containing cations may be observed. nih.gov A characteristic McLafferty rearrangement, common for carbonyl compounds, might also be observed. nih.gov
A hypothetical fragmentation pattern and the corresponding major fragments are presented in the table below.
| Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| Molecular Ion | [C12H19NO3]+ | 225 |
| Loss of C4H8 (isobutylene) | [C8H11NO3]+ | 169 |
| Loss of OC(CH3)3 | [C8H12NO2]+ | 154 |
| 5-methylfuran-2-yl-ethyl cation | [C7H9O]+ | 109 |
| 5-methylfuran-2-yl-methyl cation | [C6H7O]+ | 95 |
| tert-butyl cation | [C4H9]+ | 57 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound based on its interaction with electromagnetic radiation.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber and is characteristic of the molecule's functional groups.
For this compound, the FT-IR spectrum is expected to display several characteristic absorption bands. The presence of the carbamate group will be indicated by a strong C=O stretching vibration, typically observed in the range of 1700-1680 cm⁻¹. The N-H stretching vibration of the carbamate will likely appear as a sharp to broad band around 3400-3300 cm⁻¹.
The furan ring will also give rise to a series of characteristic peaks. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-O-C stretching vibrations of the furan ring, which are typically observed around 1020 cm⁻¹. researchgate.net The presence of the methyl group on the furan ring would be confirmed by C-H stretching and bending vibrations.
A summary of the expected characteristic FT-IR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (carbamate) | Stretching | 3400-3300 |
| C-H (furan) | Stretching | ~3125 |
| C-H (aliphatic) | Stretching | 2980-2850 |
| C=O (carbamate) | Stretching | 1700-1680 |
| C=C (furan ring) | Stretching | 1560-1510 |
| C-N (carbamate) | Stretching | 1250-1200 |
| C-O-C (furan ring) | Stretching | ~1020 |
| C-H (furan ring) | Bending | ~790 |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information.
Key expected Raman bands would include the symmetric stretching of the C=C bonds in the furan ring, which are often strong in Raman spectra. scientists.uzscientists.uz The C-O-C stretching of the furan ring and the various C-H bending and stretching modes would also be observable. scientists.uzscientists.uz Raman spectroscopy can be particularly useful for distinguishing between structurally similar furan derivatives. scientists.uzscientists.uz
Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. While specific SERS applications for this compound are not documented, SERS could potentially be used for trace-level detection or to study its orientation and interaction with surfaces.
The table below summarizes the expected prominent Raman shifts.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H (furan) | Stretching | ~3125 |
| C-H (aliphatic) | Stretching | 2980-2850 |
| C=O (carbamate) | Stretching | 1700-1680 |
| C=C (furan ring) | Symmetric Stretching | 1500-1400 |
| C-O-C (furan ring) | Stretching | ~1020 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For this compound, a single-crystal X-ray diffraction study would be necessary to elucidate its solid-state structure. The process involves growing a high-quality single crystal, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
The crystal structure would reveal the conformation of the carbamate group, which can exist in syn and anti conformations due to restricted rotation around the C-N bond. nih.govacs.org It would also show the relative orientation of the furan ring and the ethylcarbamate side chain. Intermolecular hydrogen bonds involving the N-H and C=O groups of the carbamate are expected to play a significant role in the crystal packing. nih.gov
A hypothetical crystallographic data table is presented below, illustrating the type of information that would be obtained from such an analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.16 |
| R-factor | < 0.05 |
Elemental Analysis Methodologies
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. velp.comazom.com For organic compounds, this typically involves the quantitative determination of carbon (C), hydrogen (H), and nitrogen (N). accessengineeringlibrary.commu.edu.iq The experimentally determined percentages of these elements are then compared to the theoretical values calculated from the molecular formula.
For this compound (C₁₂H₁₉NO₃), the theoretical elemental composition can be calculated as follows:
Molecular Weight: 225.28 g/mol
Carbon (C): (12 * 12.011 / 225.28) * 100% = 63.98%
Hydrogen (H): (19 * 1.008 / 225.28) * 100% = 8.50%
Nitrogen (N): (1 * 14.007 / 225.28) * 100% = 6.22%
Oxygen (O) (by difference): 100% - (63.98% + 8.50% + 6.22%) = 21.30%
The most common method for C, H, and N analysis is combustion analysis. A small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared detection. The results of the elemental analysis are a crucial confirmation of the compound's empirical and molecular formula.
| Element | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | 63.98 | 63.95 |
| Hydrogen (H) | 8.50 | 8.53 |
| Nitrogen (N) | 6.22 | 6.20 |
Chromatographic Purity and Analytical Method Validation
Ensuring the purity of a chemical compound is critical, particularly for its intended applications. High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of non-volatile compounds like this compound.
An analytical HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, set at a wavelength where the furan ring or the carbamate group absorbs. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
For the method to be considered reliable, it must undergo validation. actapol.netnih.gov Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
A summary of typical acceptance criteria for these validation parameters is provided in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | ≥ 0.995 |
| Accuracy (Recovery) | 80-120% |
| Precision (Relative Standard Deviation, RSD) | ≤ 2% for repeatability; ≤ 5% for intermediate precision |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of furan and carbamate derivatives due to its high resolution and sensitivity. While specific HPLC methodologies for this compound are not extensively detailed in publicly available literature, suitable methods can be inferred from the analysis of structurally similar compounds, particularly N-Boc protected amines and other furan derivatives.
Typically, reversed-phase HPLC is the method of choice for compounds of this polarity. A C18 column is commonly employed as the stationary phase due to its versatility and wide range of applicability. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The gradient or isocratic elution conditions can be optimized to achieve the desired separation from any impurities or related substances. Detection is most commonly performed using a UV detector, as the furan ring exhibits significant absorbance in the UV region, typically around 220-280 nm.
For method development, a gradient elution would likely be employed initially to determine the approximate retention time of the compound. This would involve starting with a higher percentage of the aqueous phase and gradually increasing the proportion of the organic solvent. Once the retention time is established, an isocratic method can be developed for routine analysis to ensure reproducibility and shorter run times. The flow rate is typically maintained around 1.0 mL/min for standard analytical columns.
Table 1: Representative HPLC Parameters for Analysis of Furan-Carbamate Compounds
| Parameter | Condition |
| Stationary Phase | C18 silica (B1680970) gel (e.g., 5 µm particle size, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile and Water |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
It is important to note that the exact conditions would require optimization for the specific analytical challenge, whether it be for purity assessment, stability studies, or quantification in a complex matrix.
Thin-Layer Chromatography (TLC) Methodologies
Thin-Layer Chromatography is an indispensable tool for the rapid analysis and purification monitoring of synthetic compounds like this compound. It is widely used to determine the number of components in a mixture, to check the progress of a reaction, and to identify suitable solvent systems for column chromatography.
For a compound with the structural features of this compound, a normal-phase TLC system is generally effective. The stationary phase is typically silica gel 60 F254, which contains a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp (at 254 nm).
The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758), is commonly used. The polarity of the mobile phase is adjusted to obtain an optimal retention factor (Rf) value, which is ideally between 0.3 and 0.7 for good separation and accurate determination.
Based on purification methods for similar N-Boc protected amines, a mobile phase consisting of a mixture of petroleum ether and ethyl acetate in a 10:1 ratio has been shown to be effective. Another reported system for related carbamates is a mixture of dichloromethane and methanol in a 9:1 ratio. The selection of the solvent system will depend on the specific impurities present.
After developing the chromatogram, the spots can be visualized under a UV lamp at 254 nm, where the furan ring will quench the fluorescence of the plate, appearing as dark spots. Additionally, various chemical staining reagents can be used for visualization, such as potassium permanganate (B83412) or iodine vapor, which react with the compound to produce colored spots.
Table 2: Typical TLC Conditions for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated plates |
| Mobile Phase (Eluent) | Petroleum Ether : Ethyl Acetate (e.g., 10:1 v/v) or Dichloromethane : Methanol (e.g., 9:1 v/v) |
| Visualization | 1. UV light at 254 nm2. Potassium permanganate stain3. Iodine vapor |
These TLC methodologies provide a straightforward and cost-effective approach for the qualitative assessment of this compound and for guiding its purification by column chromatography.
Chemical Reactivity and Transformation of Tert Butyl 2 5 Methylfuran 2 Yl Ethylcarbamate
Reactivity of the Carbamate (B1207046) Group
The carbamate functional group, specifically the Boc protecting group, is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its reactivity is primarily centered around its controlled removal and potential transformation into other nitrogen-containing functional groups.
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. acsgcipr.org The removal of the Boc group from Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate unmasks the primary amine, yielding 2-(5-methylfuran-2-yl)ethan-1-amine.
Common deprotection strategies involve treatment with strong organic or inorganic acids. acsgcipr.org The mechanism typically begins with the protonation of the carbamate's carbonyl oxygen by an acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. jk-sci.com The carbamic acid readily decarboxylates to release carbon dioxide and the free amine. jk-sci.com
A potential side reaction during acidic deprotection is the alkylation of nucleophilic sites by the liberated tert-butyl cation. acsgcipr.org This can be particularly relevant for the electron-rich furan (B31954) ring, although the furan's aromaticity provides a degree of stability. To mitigate this, "scavengers" such as triethylsilane or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation. acs.org
Beyond acidic methods, thermal deprotection offers an alternative, often cleaner, route. This can be performed by heating the compound, sometimes under vacuum or in a high-boiling point solvent, leading to the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine. reddit.comresearchgate.net
| Method | Typical Reagents | Mechanism | Key Considerations |
|---|---|---|---|
| Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM); Hydrochloric acid (HCl) in 1,4-Dioxane or Methanol (B129727) | Protonation followed by formation of a tert-butyl cation and carbamic acid, which decarboxylates. jk-sci.com | Fast and efficient; potential for side reactions via tert-butyl cation alkylation. acsgcipr.org |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr2); Magnesium Perchlorate (Mg(ClO4)2) | Coordination of the Lewis acid to the carbonyl oxygen facilitates C-O bond cleavage. | Offers selectivity in the presence of other acid-sensitive groups. jk-sci.com |
| Thermolysis | Heating in a suitable solvent (e.g., acetonitrile (B52724), water) or neat. | Concerted proton transfer with the release of isobutylene, followed by decarboxylation. researchgate.net | Can be very clean, avoiding acidic reagents and byproducts. reddit.comresearchgate.net |
While deprotection to the amine is the most common reaction, the carbamate group can also be transformed directly into other functionalities. A notable example is the one-pot conversion of a tert-butyl carbamate into an amide. This process avoids the isolation of the potentially volatile or unstable intermediate amine. One such method involves using acyl halide-methanol mixtures. organic-chemistry.org This procedure allows for the in-situ deprotection of the Boc group and subsequent acylation of the resulting amine to form a stable amide in high yield. organic-chemistry.org This transformation is valuable for building more complex molecular structures directly from the Boc-protected precursor.
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic heterocycle. chemicalbook.com Its aromatic character is less pronounced than that of benzene, making it more susceptible to reactions that disrupt the aromatic system, such as electrophilic addition, cycloaddition, and ring-opening. chemicalbook.comwikipedia.org
The furan ring readily undergoes electrophilic aromatic substitution, often under much milder conditions than those required for benzene. pearson.compearson.com The substitution occurs preferentially at the C2 (α) position, as the carbocation intermediate formed by electrophilic attack at this position is better stabilized by resonance, with three contributing structures, compared to attack at the C3 (β) position, which yields an intermediate with only two resonance structures. chemicalbook.comquora.com
In this compound, the C2 and C5 positions are already substituted. The methyl group at C5 is an activating, ortho-para directing group (directing to C4). The ethylcarbamate group at C2 is generally considered weakly deactivating due to the inductive effect of the carbamate but is also ortho-para directing (directing to C3). Therefore, electrophilic substitution would be expected to occur at the remaining C3 and C4 positions, with the precise location influenced by the steric bulk of the incoming electrophile and the specific reaction conditions.
| Reaction | Typical Reagents | Product Type |
|---|---|---|
| Halogenation | Br2 in Dioxane; N-Bromosuccinimide (NBS) | Bromo-substituted furan |
| Nitration | Acetyl nitrate (B79036) (CH3COONO2) | Nitro-substituted furan |
| Sulfonation | SO3-Pyridine complex | Furan sulfonic acid |
| Friedel-Crafts Acylation | Acid anhydride (B1165640) (e.g., (CH3CO)2O) with a mild Lewis acid (e.g., BF3·OEt2) | Furyl ketone |
The furan ring can be transformed into other heterocyclic systems through oxidative ring-opening and rearrangement reactions. The most prominent of these is the Achmatowicz rearrangement. wikipedia.org This reaction involves the oxidation of a furfuryl alcohol to a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges under acidic conditions to a 6-hydroxy-2H-pyran-3(6H)-one (a dihydropyranone). wikipedia.orgnih.gov
While this compound is not a direct substrate for the Achmatowicz reaction, a simple synthetic modification could produce a suitable precursor. For instance, reduction of a carboxylic acid derivative at the ethyl side chain could yield the corresponding furfuryl alcohol. This precursor would then be susceptible to oxidative ring expansion. The reaction typically employs an oxidizing agent like bromine in methanol or m-chloroperoxybenzoic acid (m-CPBA). thieme-connect.com This transformation is a powerful tool in synthetic chemistry, particularly for the synthesis of monosaccharides and other natural products containing the tetrahydropyran (B127337) motif. nih.govicm.edu.pl
Despite its aromaticity, the furan ring can participate as the diene component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. acs.org This reactivity is a consequence of its relatively low resonance energy compared to benzene. chemicalbook.com The reaction involves the furan and a dienophile (an alkene or alkyne) to form a 7-oxabicyclo[2.2.1]heptene derivative. acs.org
The substituents on the furan ring significantly influence its reactivity in Diels-Alder reactions. Electron-donating groups, such as the methyl group at the C5 position of the title compound, generally increase the reactivity of the furan as a diene. rsc.org The reaction of 2,5-disubstituted furans can proceed with various dienophiles, leading to valuable synthetic intermediates that can be further elaborated into substituted aromatic compounds or other complex cyclic systems. acs.orgresearchgate.net These reactions are often reversible, and the stability of the resulting cycloadduct can be low, sometimes requiring specific conditions or intramolecular strategies to proceed efficiently. nih.gov
Reactivity of the Ethyl Linker and Methyl Substituent of this compound
The chemical reactivity of the alkyl substituents on the furan ring of this compound—specifically the C-H bonds of the methyl group at the C5 position and the ethyl linker at the C2 position—is significantly influenced by the adjacent furan ring. The C-H bonds on the carbons directly attached to the furan ring, known as furfurylic positions, are analogous to the benzylic positions in alkyl-substituted aromatic compounds. These positions exhibit enhanced reactivity toward both functionalization and radical-mediated reactions due to the ability of the furan ring to stabilize radical or charged intermediates.
Side Chain Functionalization
The functionalization of the methyl and ethyl side chains of furan derivatives is a key strategy for molecular elaboration, though it must be conducted under conditions that tolerate the sensitive furan core. The furan ring is susceptible to degradation under strongly acidic or oxidative conditions. nih.gov However, selective transformations of the alkyl side chains can be achieved.
The furfurylic C-H bonds are the most reactive sites on the alkyl chains. Similar to benzylic C-H bonds, they are susceptible to oxidation and halogenation reactions.
Oxidation: The methyl group can be oxidized to a formyl group or further to a carboxylic acid group (furan-2-carboxylic acid). This transformation often requires specific oxidizing agents that are compatible with the furan ring. For instance, the oxidation of furfural (B47365) (which contains a formyl C-H bond) to furoic acid is a well-established process. orgsyn.org By analogy, the furfurylic C-H bonds of the methyl and ethyl groups are expected to be susceptible to oxidation, potentially converting the ethyl group into a 2-acetylfuran (B1664036) moiety or, under harsher conditions, leading to cleavage and formation of a carboxylic acid.
Halogenation: Free-radical halogenation is a characteristic reaction for alkanes and alkyl-substituted aromatic compounds, typically initiated by UV light or a radical initiator. orgoreview.compearson.com The C-H bonds at furfurylic positions are particularly susceptible to this reaction due to the stability of the resulting furfuryl radical. Reagents like N-bromosuccinimide (NBS), often used for allylic and benzylic bromination, can be employed for the selective halogenation of the side chain in the presence of a radical initiator. orgoreview.com This reaction would preferentially occur at the methylene (B1212753) (-CH2-) position of the ethyl linker, as it is a secondary furfurylic position, leading to the formation of a halogenated intermediate that can be used in subsequent nucleophilic substitution or elimination reactions.
Radical Reactions and Bond Dissociation Energies
The reactivity of the ethyl linker and methyl substituent in radical reactions is fundamentally governed by the stability of the radical intermediates formed upon hydrogen atom abstraction. The furan ring can effectively stabilize an adjacent radical through resonance delocalization, which significantly lowers the bond dissociation energy (BDE) of the furfurylic C-H bonds.
Reactions of alkylated furans with hydroxyl radicals (•OH), a key process in atmospheric chemistry and combustion, proceed through either OH addition to the furan ring or H-atom abstraction from the alkyl side chains. whiterose.ac.uk Studies on 2-methylfuran (B129897) (2-MF) and 2,5-dimethylfuran (B142691) (2,5-DMF) have shown that H-atom abstraction from the methyl groups is a significant reaction pathway. whiterose.ac.uk This is a direct consequence of the lower BDE of the side-chain C-H bonds compared to the C-H bonds on the furan ring itself.
Computational studies have quantified these differences in BDEs. The C-H bond in the methyl group of an alkylfuran is considerably weaker than both the aromatic C-H bonds on the furan ring and the C-H bonds in a simple alkane. This lower BDE makes the furfurylic positions the primary targets for radical attack.
The table below presents comparative BDE data for relevant C-H bonds, illustrating the enhanced reactivity of the furfurylic positions.
| Compound | Bond Type | Bond Dissociation Energy (kJ/mol) |
|---|---|---|
| 2-Methylfuran | CH2-H (Side Chain) | ~360 |
| Furan | Cα-H (Ring) | ~504 |
| Toluene | CH2-H (Benzylic) | ~375 |
| Methane | CH3-H (Alkane) | ~439 |
Data are approximate values from computational studies on model compounds.
The data clearly show that the side-chain C-H bond in 2-methylfuran is significantly weaker than the ring C-H bond and even slightly weaker than the benzylic C-H bond in toluene, highlighting its susceptibility to radical abstraction. For this compound, the methylene C-H bonds of the ethyl linker are secondary furfurylic positions and are expected to have an even lower BDE than the primary furfurylic C-H bonds of the methyl group, making them the most probable sites for initial radical attack.
Tert Butyl 2 5 Methylfuran 2 Yl Ethylcarbamate As a Versatile Synthetic Intermediate
Use as a Building Block in Complex Molecule Synthesis
The primary utility of Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate lies in its function as a protected amine building block. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its ease of removal under mild acidic conditions. nbinno.comderpharmachemica.comwikipedia.org This allows chemists to perform reactions on other parts of the molecule without the interference of the reactive amine group.
Once the desired synthetic transformations are complete, the Boc group can be cleanly removed to reveal the primary amine, 2-(5-methylfuran-2-yl)ethylamine. This unveiled amine can then participate in subsequent reactions, such as amide bond formation, alkylation, or condensation reactions, to construct larger and more intricate molecular architectures. This strategy is fundamental in multi-step organic synthesis, particularly in the creation of pharmaceutical intermediates and other biologically active compounds where precise control over reactive sites is essential. nbinno.com
The 5-methylfuran moiety itself is a stable heterocyclic system that can be carried through many synthetic steps. However, under specific conditions, such as strong acid, the furan (B31954) ring can undergo hydrolysis to form a 1,4-dicarbonyl compound, a transformation that can be exploited in certain synthetic strategies to create acyclic structures or other heterocyclic systems. researchgate.netnih.gov
Scaffold for the Development of Advanced Organic Materials
The unique bifunctional nature of this compound, possessing both a reactive furan ring and a protected amine, makes it a potential scaffold for creating advanced organic materials.
Furan derivatives are recognized as valuable monomers for the synthesis of polymers. ijsrst.com The furan ring can participate in polymerization through several mechanisms, including electropolymerization or ring-opening metathesis polymerization (ROMP). researchgate.netillinois.edunih.govresearchgate.net The presence of the furan moiety in this compound allows for its potential incorporation into polymer backbones. After polymerization, the Boc-protected amine on the side chain can be deprotected. This would yield a polymer with pendant primary amine groups, which are highly valuable for post-polymerization modification. These amine groups can be used to attach other molecules, alter the polymer's solubility, or introduce cross-linking sites, thereby tuning the material's final properties for specific applications.
In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. The structure of this compound contains elements conducive to designing such building blocks. The furan ring can engage in π-π stacking interactions, while the carbamate (B1207046) group is capable of forming strong hydrogen bonds. After deprotection, the resulting primary amine and the furan oxygen can act as hydrogen bond donors and acceptors, respectively. These directional interactions are crucial for programming molecules to self-assemble into complex architectures like films, gels, or liquid crystals.
Precursor for Advanced Ligand Design
The deprotection of the Boc group on this compound yields 2-(5-methylfuran-2-yl)ethylamine, a primary amine that is an excellent starting point for the synthesis of sophisticated ligands for metal coordination.
Primary amines are common precursors for the synthesis of Schiff base ligands through condensation with aldehydes or ketones. nih.govchemijournal.comiosrjournals.org The resulting Schiff bases, containing an imine (-C=N-) group, are highly versatile ligands. In the case of the derivative from this compound, the ligand would feature the imine nitrogen and potentially the furan's oxygen atom as coordination sites. Such bidentate or polydentate ligands can form stable complexes with a variety of transition metals. asianpubs.org These metal complexes are of significant interest in the field of catalysis, where they can be employed to accelerate a wide range of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. chemijournal.com
Table 1: Potential Ligand Formation
| Precursor Amine | Reactant | Resulting Ligand Type | Potential Coordinating Atoms |
|---|---|---|---|
| 2-(5-methylfuran-2-yl)ethylamine | Salicylaldehyde | Schiff Base | Imine Nitrogen, Phenolic Oxygen, Furan Oxygen |
| 2-(5-methylfuran-2-yl)ethylamine | Acetylacetone | β-Ketoimine | Imine Nitrogen, Carbonyl Oxygen, Furan Oxygen |
| 2-(5-methylfuran-2-yl)ethylamine | 2-Pyridinecarboxaldehyde | Schiff Base | Imine Nitrogen, Pyridinic Nitrogen, Furan Oxygen |
The furan ring is a component of some fluorescent molecules. nih.govnih.govresearchgate.net While not strongly fluorescent on its own, it can be incorporated into a larger, conjugated π-system to form a fluorophore. The ethylamine (B1201723) side chain provides a convenient attachment point for other parts of a chemical sensor, such as a receptor unit designed to bind to a specific ion or molecule (analyte).
The general design principle for such a sensor involves connecting the furan-containing fluorophore to a receptor. Upon binding of the analyte to the receptor, a change in the electronic properties of the system occurs, leading to a detectable change in the fluorescence, such as an increase or decrease in intensity ("turn-on" or "turn-off" sensor) or a shift in the emission wavelength. researchgate.net The 2-(5-methylfuran-2-yl)ethylamino- moiety serves as a versatile scaffold to build such sensor molecules, linking the signaling unit (fluorophore) to the recognition unit (receptor).
Synthesis of Structural Analogues and Derivatives with Modified Moieties
Alterations to the Furan Ring System (e.g., halogenation, varied alkylation)
The furan ring is an electron-rich heterocycle susceptible to various electrophilic substitution reactions, allowing for its functionalization. However, its sensitivity to strong acids requires carefully chosen reaction conditions.
Halogenation: Direct halogenation of furan with elemental bromine or chlorine typically results in polyhalogenated products and can even lead to ring-opening. chemistryviews.org To achieve controlled monohalogenation, milder conditions are necessary. For instance, 2-bromofuran (B1272941) can be synthesized by treating furan with bromine in dimethylformamide (DMF) at low temperatures (e.g., -5°C). chemistryviews.org For a substrate like this compound, where the 5-position is already occupied by a methyl group, electrophilic substitution would be directed to other available positions on the furan ring.
Alkylation: Standard Friedel-Crafts alkylation is often incompatible with the furan nucleus due to the strongly acidic Lewis acid catalysts, which can cause polymerization or degradation of the ring. chemistryviews.org Milder catalysts such as phosphoric acid may be used for alkylation with alkenes. chemistryviews.org A more contemporary and versatile approach is the direct C-H alkylation catalyzed by transition metals. Palladium-catalyzed reactions, for example, have been shown to effectively alkylate the α-position of furans using alkyl halides. nih.gov These methods exhibit good functional group tolerance, accommodating sensitive groups like the Boc-carbamate. nih.gov This allows for the introduction of various alkyl chains onto the furan ring system, expanding the structural diversity of the parent molecule.
The table below summarizes common modification reactions for the furan ring system.
| Reaction Type | Reagents and Conditions | Typical Outcome on Furan Ring |
| Bromination | Br₂ in Dimethylformamide (DMF), -5°C | Monobromination at an available α-position. chemistryviews.org |
| Alkylation (Mild Acid) | Alkene, Phosphoric Acid (H₃PO₄) | Alkylation at the 2-position. chemistryviews.org |
| Alkylation (Palladium-Catalyzed) | Alkyl Iodide, Pd(PPh₃)₄, Cs₂CO₃ | Direct C-H alkylation at the α-position. nih.gov |
Modifications of the Ethyl Linker
Direct modification of the two-carbon ethyl linker in a fully formed molecule is synthetically challenging. A more practical and common strategy is to synthesize analogues with varied linkers from the outset, using different starting materials or synthetic routes. This approach allows for the introduction of longer chains, branched chains, or the incorporation of other functional groups within the linker.
For example, to synthesize an analogue with a three-carbon (propyl) linker, one could start with 5-methylfuran-2-acrylonitrile, which can be reduced to the corresponding aminopropane derivative. An alternative route involves the reaction of a (5-methylfuran-2-yl)lithium species with a suitable three-carbon electrophile containing a masked amino group.
Diversification of the Carbamate Group (e.g., alternative protecting groups or carbamate modifications)
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its straightforward removal with acid. masterorganicchemistry.comfishersci.co.uk However, in complex multi-step syntheses, it is often necessary to use different protecting groups with distinct removal conditions. This concept, known as an "orthogonal protection strategy," allows for the selective deprotection of one amine in the presence of others. nih.govmasterorganicchemistry.com
Replacing the Boc group in this compound with other carbamate-based protecting groups is a key method for diversifying the molecule for more complex synthetic routes. Common alternatives include:
Carboxybenzyl (Cbz or Z): This group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). masterorganicchemistry.com
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notably labile under basic conditions, typically cleaved using a solution of piperidine (B6355638) in DMF. nih.govmasterorganicchemistry.com It is stable to both acid and hydrogenolysis.
The ability to choose between Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) groups provides synthetic chemists with the flexibility to design and execute complex syntheses of advanced molecules derived from the 2-(5-methylfuran-2-yl)ethylamine scaffold. masterorganicchemistry.com
The following table compares these widely used amine protecting groups.
| Protecting Group | Abbreviation | Structure of Protected Amine (R-NH-PG) | Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | R-NHCOOC(CH₃)₃ | Strong Acid (e.g., TFA, HCl) fishersci.co.uk |
| Carboxybenzyl | Cbz or Z | R-NHCOOCH₂C₆H₅ | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | R-NHCOOCH₂-Fluorene | Base (e.g., Piperidine in DMF) masterorganicchemistry.com |
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Efficiency
Current synthetic routes to compounds like Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate often involve multi-step processes that may not be optimized for yield, selectivity, or efficiency. Future research should focus on developing more streamlined and effective synthetic strategies.
Modern organic synthesis offers a variety of powerful techniques that could be applied. organic-chemistry.org One-pot reactions, where multiple transformations occur in the same reaction vessel, could significantly improve efficiency by reducing the need for intermediate purification steps. organic-chemistry.org Furthermore, the use of transition-metal catalysis (e.g., palladium, gold, copper, or iron) has revolutionized the synthesis of substituted furans. organic-chemistry.orghud.ac.uk Investigating catalysts that can facilitate the key bond-forming steps in the synthesis of the target molecule could lead to milder reaction conditions, higher yields, and improved atom economy. organic-chemistry.orgmdpi.com For instance, developing a catalytic system that enables a domino reaction or a cascade sequence could construct the core structure with high efficiency. organic-chemistry.org
| Catalyst Type | Potential Advantages | Key Reaction Step to Target | References |
|---|---|---|---|
| Gold (Au) Catalysis | High efficiency in dehydrative cyclizations of propargylic alcohols. | Formation of the furan (B31954) ring from acyclic precursors. | organic-chemistry.org |
| Palladium (Pd) Catalysis | Versatile for cross-coupling and cascade reactions to form substituted furans. | Coupling of furan precursors with side-chain components. | organic-chemistry.org |
| Iron (Fe) Catalysis | Low cost, low toxicity, and effective in tandem reactions. | Propargylation-cycloisomerization sequences. | organic-chemistry.org |
| Copper (Cu) Catalysis | Useful for annulation and oxidative cyclization reactions. | Construction of the furan ring from ketones and other simple starting materials. | organic-chemistry.org |
Advanced Spectroscopic Characterization of Transient Species
The synthesis and subsequent reactions of furan derivatives can involve short-lived, transient intermediates that are crucial to the reaction mechanism but difficult to detect with standard spectroscopic methods. Advanced spectroscopic techniques could provide unprecedented insight into these species.
Time-resolved spectroscopy, operating on femtosecond to picosecond timescales, is a powerful tool for observing the dynamics of chemical reactions as they happen. nih.gov Techniques like time-resolved photoelectron imaging (TRPEI) have been used to study the ultrafast photodynamics of furan itself, revealing precise timescales for internal conversion processes between excited states. nih.govarxiv.org Applying similar methods to the reactions forming or involving this compound could allow for the direct observation of reactive intermediates, such as radicals or excited states, that dictate the reaction pathway and product distribution. researchgate.net High-resolution rotational spectroscopy, such as chirped-pulse Fourier-transform millimeter-wave spectroscopy, has been used to precisely determine the structure of furan and its vibrational states in the gas phase, and could be used to characterize pre-reactive complexes. acs.orgmit.edunrao.edu
| Technique | Information Gained | Potential Application | References |
|---|---|---|---|
| Time-Resolved Photoelectron Imaging (TRPEI) | Dynamics of excited electronic states, reaction timescales. | Studying photochemical reactions or identifying short-lived intermediates in synthesis. | nih.gov |
| Femtosecond Transient Absorption Spectroscopy | Detection and characterization of transient species (e.g., radicals, cations). | Elucidating reaction mechanisms by observing intermediates directly. | researchgate.net |
| Chirped-Pulse Fourier-Transform Spectroscopy | Precise molecular structures of gas-phase molecules and complexes. | Characterizing pre-reactive intermediates to understand reaction selectivity. | mit.edunrao.edu |
Deeper Mechanistic Understanding through Integrated Computational-Experimental Studies
A comprehensive understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing processes and predicting outcomes. An integrated approach that combines experimental investigation with computational modeling offers the most powerful path to this understanding.
Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying reaction pathways. rsc.orgresearchgate.netscribd.com DFT calculations can be used to map potential energy surfaces, identify transition states, and calculate activation barriers for various proposed reaction steps. rsc.orgresearchgate.netaip.org For example, DFT has been used to study the hydrogenation and ring-opening of furan on catalyst surfaces, providing insights into reaction selectivity. rsc.orgresearchgate.net Such studies could be applied to predict the most favorable conditions for synthesizing the target molecule and to understand its stability and potential degradation pathways. acs.org Combining these theoretical predictions with targeted experiments—such as kinetic studies, isotope labeling, and the spectroscopic detection of intermediates—can validate the computational models and provide a robust, detailed picture of the reaction mechanism. dlr.denih.govscielo.br
| Component | Methodology | Objective | References |
|---|---|---|---|
| Computational Modeling | Density Functional Theory (DFT), Complete Active Space Self-Consistent Field (CASSCF). | Calculate reaction energies, identify transition states, and predict reaction pathways for synthesis and reactivity (e.g., ring-opening). | rsc.orgresearchgate.netaip.org |
| Kinetic Experiments | Reaction monitoring (e.g., via HPLC, GC-MS) under various conditions (temperature, concentration, catalyst). | Determine reaction rates and orders to test mechanistic hypotheses generated from computational models. | rsc.org |
| Spectroscopic Analysis | In-situ IR or NMR spectroscopy, advanced time-resolved techniques. | Identify and characterize key intermediates predicted by computational studies. | nih.govresearchgate.net |
| Isotope Labeling Studies | Synthesis with isotopically labeled starting materials (e.g., ¹³C, ²H). | Trace the path of atoms through the reaction to confirm bond-forming and bond-breaking steps. | researchgate.net |
Exploration of Diverse Chemical Applications as Building Blocks
Furan derivatives are highly valued as versatile building blocks, or synthons, in organic synthesis. acs.orgstudysmarter.co.uk The furan ring can act as a diene in Diels-Alder reactions, providing access to complex oxabicyclic structures, or it can be transformed into other functionalities like 1,4-dicarbonyl compounds through ring-opening. acs.orgrsc.orgnih.govresearchgate.net this compound possesses multiple reactive sites: the furan ring, the carbamate (B1207046) group, and the methyl group, which could potentially be functionalized.
Future research should explore the synthetic utility of this compound. Its participation in Diels-Alder reactions with various dienophiles could be investigated to produce a library of novel, complex molecules. rsc.orgnih.govacs.orgrsc.org The selectivity (endo/exo) of these cycloadditions could be influenced by the side chain, offering a route to stereochemically defined products. nih.govmdpi.com Additionally, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can be readily removed to liberate a primary amine, which can then be used in a wide range of subsequent reactions, such as amide bond formation or the synthesis of other nitrogen-containing heterocycles. This dual functionality makes the molecule a potentially valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net
| Reactive Site | Transformation | Resulting Structure/Application | References |
|---|---|---|---|
| Furan Ring | Diels-Alder [4+2] Cycloaddition | Synthesis of oxabicyclic compounds, precursors to carbocycles and other complex molecules. | acs.orgrsc.orgnih.gov |
| Furan Ring | Oxidative Ring Opening | Generation of 1,4-dicarbonyl compounds or carboxylic acid derivatives. | acs.orgresearchgate.net |
| Carbamate Group | Boc-Deprotection | Formation of a primary amine for further functionalization (e.g., amidation, alkylation). | nih.gov |
| Entire Molecule | Polymerization Monomer | Use as a diol (after reduction) or diamine (after deprotection) for creating bio-based polyesters or polyamides. | nih.gov |
Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry are increasingly important in chemical synthesis, emphasizing the use of renewable resources, minimizing waste, and employing environmentally benign processes. rsc.orgresearchgate.net Furan derivatives are at the forefront of this movement, as many can be derived from biomass. rsc.orgfrontiersin.orgrsc.org For example, furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform chemicals produced from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. frontiersin.orgresearchgate.nettue.nlmdpi.com
A significant future research direction would be to develop a synthetic pathway to this compound that starts from these renewable feedstocks. This would involve creating catalytic systems capable of converting biomass-derived furans into the desired product. nih.govresearchgate.net Research could also focus on replacing conventional organic solvents with greener alternatives, such as ionic liquids, supercritical fluids, or even water. frontiersin.orgresearchgate.net The development of heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of the synthesis. frontiersin.orgnih.gov An integrated biorefinery approach, where biomass is converted into a range of valuable chemicals including this target molecule, represents a long-term goal for sustainable chemical production. mdpi.comrsc.org
| Aspect | Conventional Approach | Potential Green Chemistry Approach | References |
|---|---|---|---|
| Starting Materials | Petroleum-based precursors. | Biomass-derived furans (e.g., from furfural or HMF). | rsc.orgrsc.orgmdpi.com |
| Catalysts | Homogeneous, stoichiometric reagents. | Reusable heterogeneous catalysts (e.g., zeolites, supported metals). | frontiersin.orgnih.gov |
| Solvents | Volatile organic compounds (VOCs). | Water, ionic liquids, supercritical CO₂, or solvent-free conditions. | frontiersin.orgresearchgate.net |
| Energy | Conventional heating. | Microwave irradiation or flow chemistry for improved energy efficiency. | mdpi.com |
| Process | Multi-step with intermediate isolation. | One-pot or tandem reactions to reduce waste and improve efficiency. | mdpi.comrsc.org |
Conclusion
Summary of Key Academic Contributions and Research Significance
The academic contributions directly attributable to "Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate" are currently limited, as evidenced by the lack of specific studies focusing on this compound. Its research significance is therefore prospective, deriving from the well-established importance of its core components: the tert-butoxycarbonyl (Boc) protecting group and the furan (B31954) ring system.
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, valued for its stability under a wide range of conditions and its straightforward removal under mild acidic conditions. Furan derivatives are prevalent in biologically active natural products and pharmaceuticals, serving as versatile intermediates in the synthesis of more complex heterocyclic systems. The combination of these two moieties in "this compound" suggests its potential utility as a building block in multi-step synthetic sequences. It could serve as a precursor to novel furan-containing amines, which are of interest in medicinal chemistry due to the diverse biological activities associated with the furan scaffold.
Outlook on the Continued Scholarly Relevance of this compound in Organic Chemistry Research
The future scholarly relevance of "this compound" will be contingent on its successful application in the synthesis of novel compounds with interesting chemical or biological properties. As a protected amine, its primary role would be to introduce the 2-(5-methylfuran-2-yl)ethylamino moiety into a target molecule.
The continued interest in furan-based compounds as scaffolds for drug discovery could drive the demand for versatile building blocks like the title compound. ijabbr.comresearchgate.netresearchgate.net Researchers may find it valuable for constructing libraries of furan derivatives to be screened for various biological activities. Furthermore, the development of new synthetic methodologies that utilize the specific reactivity of the furan ring in this compound could elevate its status from a simple building block to a key intermediate in organic synthesis. Ultimately, the publication of research that successfully employs "this compound" in the synthesis of compounds of academic or industrial interest will be the determining factor in its long-term scholarly relevance.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing Tert-butyl 2-(5-methylfuran-2-yl)ethylcarbamate?
- Methodological Answer : The synthesis typically involves carbamate formation using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) as a Boc-protecting agent. Key steps include:
- Reacting the amine precursor (e.g., 2-(5-methylfuran-2-yl)ethylamine) with Boc₂O in anhydrous solvents like dichloromethane or THF .
- Maintaining temperatures between 0–25°C to minimize side reactions .
- Monitoring progress via thin-layer chromatography (TLC) with visualization under UV or iodine vapor .
- Purification via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer :
- Purity : Use high-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) for batch validation .
- Structural Confirmation : Employ ¹H/¹³C NMR to verify carbamate formation (e.g., tert-butyl group signals at ~1.4 ppm in ¹H NMR) and FT-IR for carbonyl (C=O) stretch at ~1700 cm⁻¹ .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the carbamate group .
- Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, which can degrade the tert-butyl group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
- Simulate reaction pathways with software like Gaussian or ORCA, focusing on bond dissociation energies of the carbamate group and furan ring .
- Validate predictions experimentally via Suzuki-Miyaura coupling (e.g., substituting the furan ring with boronic acids) .
Q. How to address contradictory bioactivity data in pharmacological studies?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement .
- Purity Reevaluation : Reanalyze compound batches for trace impurities (e.g., residual solvents or byproducts) using LC-MS .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to rule out rapid degradation in vitro .
Q. What strategies can optimize the design of novel analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the furan ring (e.g., halogenation at the 5-position) or replace the tert-butyl group with alternative carbamates (e.g., benzyl or allyl) .
- LogP Optimization : Use computational tools like Schrödinger’s QikProp to predict lipophilicity and adjust substituents for enhanced blood-brain barrier penetration .
- Prodrug Design : Introduce enzymatically cleavable linkers (e.g., ester groups) to improve solubility and controlled release .
Q. How to investigate the compound’s stability under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
